

Molecular weight and formula of 2-Amino-5-nitrobenzenethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-nitrobenzenethiol

Cat. No.: B1278754

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-5-nitrobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-5-nitrobenzenethiol**, a versatile chemical intermediate with significant applications in pharmaceutical synthesis and research. This document details its chemical and physical properties, experimental protocols, and its role in biological systems.

Core Properties of 2-Amino-5-nitrobenzenethiol

2-Amino-5-nitrobenzenethiol is an aromatic organosulfur compound characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and a thiol (-SH) group attached to a benzene ring. These functional groups impart a unique reactivity profile, making it a valuable building block in organic synthesis.

Physicochemical and Identification Data

The key quantitative data for **2-Amino-5-nitrobenzenethiol** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₆ H ₆ N ₂ O ₂ S	[1]
Molecular Weight	170.19 g/mol	[1]
CAS Number	23451-98-1	[1]
Appearance	Pale-yellow to Yellow-brown Solid	
Melting Point	89-90 °C	
Boiling Point	362.6 ± 27.0 °C (Predicted)	
Density	1.465 ± 0.06 g/cm ³ (Predicted)	
pKa	6.80 ± 0.26 (Predicted)	
Purity (Typical)	≥95%	

Applications in Research and Drug Development

The trifunctional nature of **2-Amino-5-nitrobenzenethiol** makes it a crucial intermediate in various synthetic pathways.

- **Pharmaceutical Synthesis:** It is a key starting material in the synthesis of a range of biologically active molecules. Notably, it is utilized in the production of pioglitazone, a medication used in the management of diabetes.[\[2\]](#) It also serves as a precursor for other heterocyclic compounds such as diterpenes, triazines, pyrazoles, and pyrazolines, many of which are investigated for their therapeutic potential.[\[2\]](#)
- **Azo Dye Intermediate:** The amino group can be diazotized and coupled to form various azo dyes, which have applications in coloring synthetic resins, lacquers, and inks.[\[3\]](#)
- **Electrochemical Research:** The thiol group allows for the self-assembly of monolayers on metal surfaces, such as gold electrodes. This property makes it a compound of interest for developing electrochemical sensors and for studying electron transfer processes.[\[2\]](#)

- Biochemical Assays: **2-Amino-5-nitrobenzenethiol** has been employed in laboratory settings for the analysis of cholinesterase activity and the study of its inhibitors.[2] Derivatives of structurally similar compounds, like 2-amino-5-nitrothiazole, have been designed and evaluated as potent inhibitors of both monoamine oxidase (MAO) and cholinesterases, enzymes implicated in neurodegenerative diseases.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2-Amino-5-nitrobenzenethiol**, designed for reproducibility in a laboratory setting.

Synthesis of 2-Amino-5-nitrobenzenethiol

A common synthetic route to aminophenols and their derivatives involves the protection of the amino group, followed by nitration and subsequent deprotection or modification. A plausible synthesis for **2-Amino-5-nitrobenzenethiol** can be adapted from established methods for similar compounds, such as 2-amino-5-nitrophenol.[3] The following is a representative two-step protocol starting from 2-aminothiophenol.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazole

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 mole).
- Acylation: Slowly add acetic anhydride (1.1 moles) to the flask. The reaction is typically exothermic.
- Cyclization: Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours to drive the cyclization to completion, forming 2-methyl-1,3-benzothiazole.
- Work-up: After cooling, the reaction mixture is poured into cold water. The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography.

Step 2: Nitration of 2-Methyl-1,3-benzothiazole and Hydrolysis

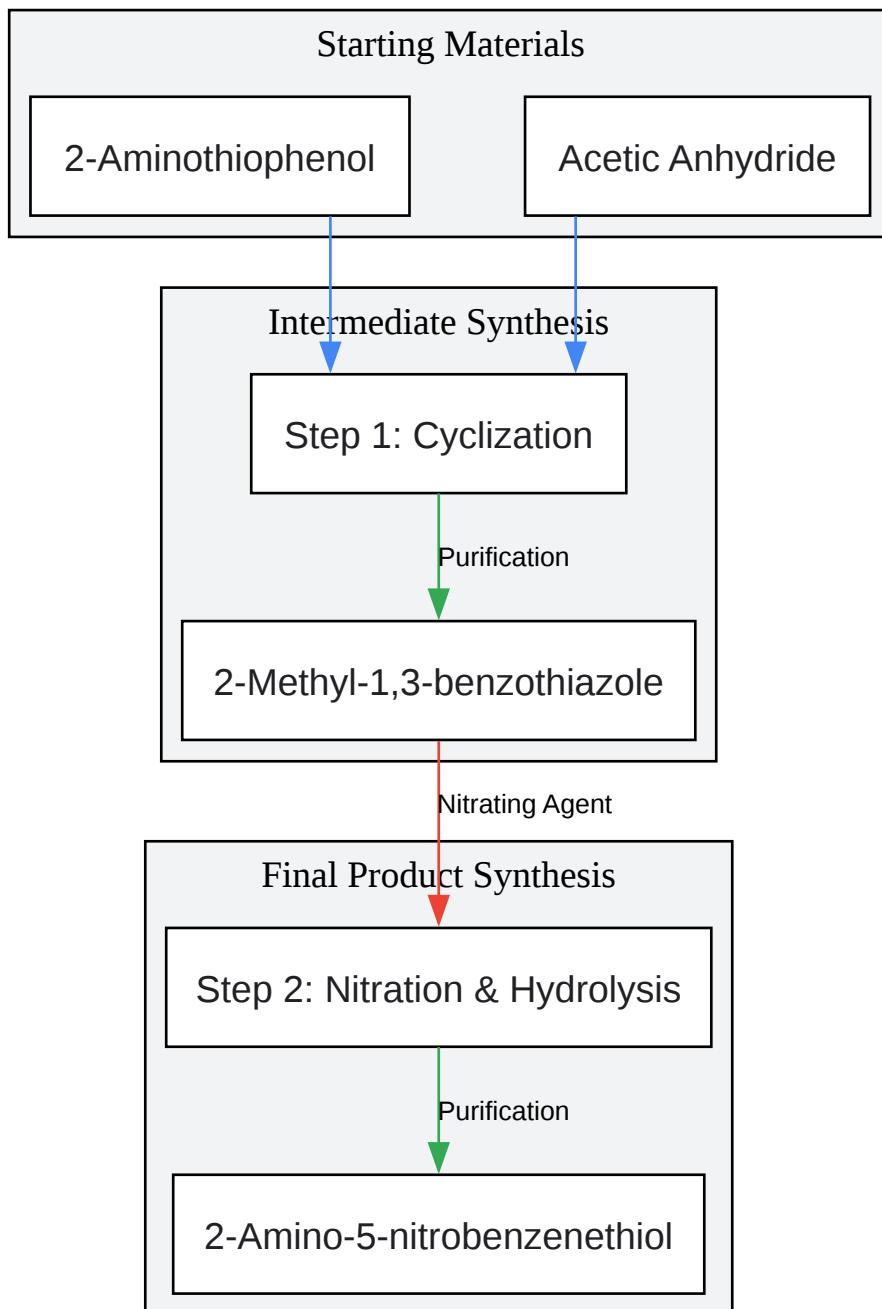
- Nitration: The 2-methyl-1,3-benzothiazole (1 mole) is dissolved in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature between 0-5 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, ensuring the temperature does not exceed 10 °C.
- Reaction: The mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC).
- Hydrolysis: The reaction mixture is then carefully poured onto crushed ice. The precipitated nitrated intermediate is filtered and washed with cold water. This intermediate is then subjected to hydrolysis, typically by heating in an aqueous acidic or basic solution, to open the benzothiazole ring and yield the final product, **2-Amino-5-nitrobenzenethiol**.
- Purification: The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent such as ethanol/water to yield the purified **2-Amino-5-nitrobenzenethiol**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity assessment and quantification of **2-Amino-5-nitrobenzenethiol** can be performed using reverse-phase HPLC with UV detection.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid added to both to improve peak shape). A typical starting condition could be 70:30 Water:Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance of the nitroaniline chromophore, a wavelength between 350-400 nm is recommended for optimal sensitivity and selectivity.

- Sample Preparation: Samples are prepared by dissolving a known mass of the compound in the mobile phase or a suitable solvent like methanol, followed by filtration through a 0.45 μm syringe filter before injection.
- Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of **2-Amino-5-nitrobenzenethiol** in unknown samples.


Spectral Data Interpretation

- Infrared (IR) Spectroscopy: The IR spectrum of **2-Amino-5-nitrobenzenethiol** is expected to show characteristic absorption bands for its functional groups. Key peaks would include:
 - N-H stretching: Two bands in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine.
 - S-H stretching: A weak band around 2550-2600 cm^{-1} . This peak can sometimes be difficult to observe.
 - Aromatic C-H stretching: Bands just above 3000 cm^{-1} .
 - NO_2 stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm^{-1} and 1335-1385 cm^{-1} , respectively.
 - C=C stretching: Bands in the 1450-1600 cm^{-1} region, characteristic of the aromatic ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aromatic region of the proton NMR spectrum would display signals for the three protons on the benzene ring. Due to the electron-donating amino group and the electron-withdrawing nitro group, these protons will appear as distinct multiplets or doublets of doublets, with chemical shifts typically between 6.5 and 8.5 ppm. The protons of the amino group and the thiol group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
 - ^{13}C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms attached to the nitro and amino/thiol groups will have their

chemical shifts significantly influenced by the electronic effects of these substituents.

Visualizations: Workflows and Signaling Pathways


Experimental Workflow: Synthesis of 2-Amino-5-nitrobenzenethiol

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of 2-Amino-5-nitrobenzenethiol.

Signaling Pathway: Mechanism of Reversible Cholinesterase Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-amino-5-nitrobenzenethiol | 23451-98-1 | YAA45198 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Amino-5-nitrobenzenethiol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1278754#molecular-weight-and-formula-of-2-amino-5-nitrobenzenethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com